molecular formula C21H19N3O6 B6574198 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1189709-44-1

2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide

Número de catálogo: B6574198
Número CAS: 1189709-44-1
Peso molecular: 409.4 g/mol
Clave InChI: WFQGMFISFBJGSG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a tricyclic heterocyclic derivative featuring an 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene core fused with an acetamide group linked to a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a well-established pharmacophore in anticancer agents, particularly tubulin polymerization inhibitors like combretastatin analogues . The tricyclic scaffold incorporates both oxa (oxygen) and diaza (two nitrogen atoms) heterocycles, which may enhance metabolic stability and target binding affinity.

Propiedades

IUPAC Name

2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-27-15-8-12(9-16(28-2)19(15)29-3)23-17(25)10-24-11-22-18-13-6-4-5-7-14(13)30-20(18)21(24)26/h4-9,11H,10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQGMFISFBJGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H19N3O6C_{21}H_{19}N_{3}O_{6}, with a molecular weight of approximately 397.39 g/mol. The structure features multiple functional groups, including oxo and oxa moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N3O6C_{21}H_{19}N_{3}O_{6}
Molecular Weight397.39 g/mol
XLogP3.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study: Breast Cancer Cell Lines

In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against a range of pathogens. Preliminary results show promising activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenZone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer metabolism.
  • Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity.
  • DNA Interaction : Studies suggest that it can intercalate with DNA, affecting gene expression and cellular functions .

Medicinal Chemistry

The compound is being explored for its potential as a lead candidate in drug development for cancer therapy and infectious diseases. Its unique structure allows for further modifications to enhance efficacy and reduce toxicity.

Materials Science

Beyond biological applications, this compound's unique properties make it suitable for developing advanced materials with specific electronic and optical characteristics.

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Anticancer Profiles

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀/GI₅₀) Cell Lines Tested Reference
Target Compound: 2-{6-oxo-8-oxa-3,5-diazatricyclo[...]acetamide Tricyclic diaza-oxa core N-(3,4,5-trimethoxyphenyl)acetamide Not reported N/A
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide Thiazolidinone-thiadiazole 3,4,5-Trimethoxyphenyl, thiadiazole IC₅₀ = 15.28 (MCF-7), 12.7 mg/mL (A549) MCF-7, A549
2-[(3-phenethyl-4(3H)-quinazolinon-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide (Compound C) Quinazolinone-thioether Phenethyl, thioether linkage GI₅₀ = 3.16 mM Broad-spectrum tumor cells
N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Benzothiazole Trifluoromethyl benzothiazole pIC₅₀ = 7.8 (CK-1δ inhibition) Enzymatic assay
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives Indole Indole-methyl, pyrazole substituents Tubulin polymerization inhibition HL-60, SF-295

Key Observations

Role of the Trimethoxyphenyl Group :
The N-(3,4,5-trimethoxyphenyl)acetamide moiety is a consistent feature across all analogues, underscoring its critical role in binding to tubulin or other biological targets . Methoxy groups enhance lipid solubility and interaction with hydrophobic pockets in target proteins.

Impact of Heterocyclic Cores: Thiazolidinone-thiadiazole (IC₅₀ = 12.7–15.28 mg/mL): Exhibits moderate activity against solid tumors but requires structural optimization for improved potency . Quinazolinone-thioether (GI₅₀ = 3.16 mM): Superior activity compared to 5-fluorouracil (GI₅₀ = 18.60 mM), likely due to the thioether linkage enhancing membrane permeability . Benzothiazole (pIC₅₀ = 7.8): High enzymatic inhibition suggests selectivity for kinase targets like CK-1δ, a regulator of circadian rhythms and neurodegenerative pathways .

Tricyclic vs. However, the lack of reported activity data limits direct efficacy comparisons.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.